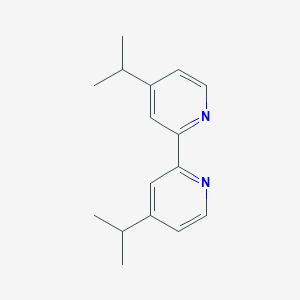

4,4'-Diisopropyl-2,2'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-2-(4-propan-2-ylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-11(2)13-5-7-17-15(9-13)16-10-14(12(3)4)6-8-18-16/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXQJERCPOHZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201279555 | |

| Record name | 4,4′-Bis(1-methylethyl)-2,2′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33354-81-3 | |

| Record name | 4,4′-Bis(1-methylethyl)-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33354-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-Bis(1-methylethyl)-2,2′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Diisopropyl 2,2 Bipyridine and Its Derivatives

De Novo Construction Approaches to the 2,2'-Bipyridine (B1663995) Nucleus

De novo strategies build the fundamental 2,2'-bipyridine skeleton from acyclic or non-pyridyl precursors. These methods offer an alternative to traditional coupling reactions, sometimes avoiding the use of metal catalysts.

A notable metal-free de novo protocol involves the cascade coupling and double pyridannulation of isocyanides. acs.orgnih.gov This process begins with the coupling of two 1,3-dienyl isocyanides, which then undergoes a 6π-electrocyclization and aromatization cascade. nih.gov This sequence results in the simultaneous formation of two pyridine (B92270) rings in a single operational step, yielding the 2,2'-bipyridine core. acs.orgnih.gov This strategy is also adaptable for creating unsymmetrical systems like 2-(2-pyridyl)-quinolines. nih.gov Another approach involves the annulation of a pyridine nucleus to a chiral synthon to produce new chiral bipyridyl-type ligands. clentchem.com

Reductive Homocoupling Reactions of Pyridine Precursors

Reductive homocoupling is a primary and direct method for synthesizing symmetrically substituted 2,2'-bipyridines, including derivatives that are structurally analogous to 4,4'-diisopropyl-2,2'-bipyridine. This approach involves the dimerization of two identical pyridine precursors, typically 2-halopyridines. acs.orgelsevierpure.com

The classical method for bipyridine synthesis is the Ullmann reaction, which utilizes copper metal as a catalyst to couple 2-halopyridines. tandfonline.com This reaction represents one of the earliest strategies for forming the bipyridine linkage. mdpi.com However, traditional Ullmann conditions often suffer from low to moderate yields, typically in the range of 10-40%. tandfonline.com The reaction mechanism can proceed through either a radical or an anionic pathway involving the copper metal surface. mdpi.com

Table 1: Overview of Copper-Catalyzed Ullmann Homocoupling

| Reactant | Catalyst | Product | Typical Yield |

|---|

Modern synthetic methods heavily rely on more efficient palladium and nickel catalysts, which offer higher yields and milder reaction conditions compared to traditional copper-based systems.

Palladium-Catalyzed Systems: Palladium complexes are effective catalysts for the homocoupling of halopyridines. mdpi.com The process typically involves a Pd(0) species, which undergoes oxidative addition with the 2-halopyridine. A subsequent reductive elimination step yields the 2,2'-bipyridine product and regenerates the active catalyst. elsevierpure.com Different palladium sources, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂], have been compared to optimize the synthesis of various bipyridine adducts. elsevierpure.com

Nickel-Catalyzed Systems: Nickel-catalyzed reductive coupling has become a particularly powerful and efficient method for synthesizing symmetrical 2,2'-bipyridines. researchgate.net A significant advantage is the development of phosphine-free protocols, which simplify the reaction setup and purification. acs.orgacs.org For instance, a simple and effective system uses nickel(II) chloride hexahydrate (NiCl₂·6H₂O) as the catalyst precursor and zinc dust as the reductant. acs.org This method avoids the use of external ligands, as the in situ formed bipyridine product can act as a ligand, potentially leading to an autocatalytic cycle. acs.org This protocol has been successfully applied to synthesize a wide range of symmetrical 2,2'-bipyridines, including those with functional groups like ketones, esters, and nitriles. acs.org A similar ligand-free approach using nickel catalysis with manganese powder as the reductant has been employed to synthesize 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), a close structural analog of this compound. nih.gov

Table 2: Examples of Nickel-Catalyzed Homocoupling of 2-Halopyridines

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 2-Bromopyridine | NiCl₂·6H₂O / Zn / DMF | 2,2'-Bipyridine | 92% acs.org |

| 2-Bromo-4-methylpyridine | NiCl₂·6H₂O / Zn / DMF | 4,4'-Dimethyl-2,2'-bipyridine (B75555) | 85% acs.org |

| 2-Chloro-4-phenylpyridine | NiCl₂·6H₂O / Zn / DMF | 4,4'-Diphenyl-2,2'-bipyridine | 73% acs.org |

| 2-Chloro-5-cyanopyridine | NiCl₂·6H₂O / Zn / DMF | 5,5'-Dicyano-2,2'-bipyridine | 88% acs.org |

| 2-Chloro-4-(trifluoromethyl)pyridine | NiCl₂·6H₂O / Zn / DMF | 4,4'-Bis(trifluoromethyl)-2,2'-bipyridine | 81% acs.org |

Data sourced from Liao et al. (2014) acs.org and Jones et al. (2013) nih.gov.

Electrochemical methods provide an alternative route for the reductive homocoupling of halopyridines, often catalyzed by nickel complexes. nih.gov This technique can be simple and highly efficient, with syntheses carried out in an undivided cell at ambient temperature. In a typical setup, a nickel complex, such as NiBr₂(bpy), is used as the catalyst with a sacrificial zinc anode. nih.gov The electrochemical process has been successfully used to synthesize 2,2'-bipyridine and various dimethyl-2,2'-bipyridine derivatives from the corresponding 2-bromopyridines, achieving high isolated yields. nih.gov The choice of solvent, either N,N-dimethylformamide (DMF) or acetonitrile (B52724) (AN), can influence the reaction's efficiency. nih.gov

Table 3: Electrochemical Synthesis of Dimethyl-2,2'-bipyridines

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 2-Bromo-4-methylpyridine | NiBr₂(bpy) | DMF | 98% |

| 2-Bromo-5-methylpyridine | NiBr₂(bpy) | DMF | 95% |

| 2-Bromo-6-methylpyridine | NiBr₂(bpy) | DMF | 70% |

Data sourced from Sabelle et al. (2000) nih.gov.

Cross-Coupling Strategies for Substituted Bipyridines

Cross-coupling reactions are indispensable for synthesizing unsymmetrical bipyridines and for introducing a wide array of substituents onto the bipyridine core. mdpi.com These methods involve the reaction of a functionalized pyridine with another pyridine derivative bearing a complementary reactive group, mediated by a transition metal catalyst.

The Suzuki-Miyaura coupling is one of the most powerful and versatile cross-coupling reactions for forming C-C bonds, including the linkage between two pyridine rings. libretexts.org The reaction typically involves the palladium-catalyzed coupling of a pyridyl halide with a pyridylboronic acid or ester in the presence of a base. mdpi.comlibretexts.org

For a long time, the application of Suzuki coupling to synthesize 2,2'-bipyridines was hampered by the instability of the required 2-pyridylboron compounds. researchgate.net However, the development of stabilized 2-pyridylboronic acid derivatives, such as those protected with diethanolamine (B148213) or N-methyldiethanolamine, has overcome this limitation, making the Suzuki reaction a highly efficient and valuable tool for accessing functionalized 2,2'-bipyridines. researchgate.net

This methodology is particularly useful for synthesizing 4,4'-disubstituted derivatives. For example, 4-bromo-2,2'-bipyridine (B89133) can be coupled with various aryl or alkyl boronic acids to introduce substituents at the 4-position. nih.gov To synthesize a symmetrical compound like this compound, one could envision a coupling between a 4-bromo-2,2'-bipyridine and an isopropylboronic acid derivative, or a double coupling reaction starting from a 4,4'-dibromo-2,2'-bipyridine.

Table 4: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Pyridyl Halide | Boron Compound | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| 2-Bromopyridine | 2-Pyridylboronic acid pinacol (B44631) ester | PdCl₂(dcpp) | 2,2'-Bipyridine | 90% mdpi.com |

| 3-Bromopyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / Imidazolium salt | 3,3'-Bipyridine | High Yield mdpi.com |

| 4-Bromo-2,2'-bipyridine | 1H-Indol-4-ylboronic acid | Pd(PPh₃)₄ | 4-(1H-Indol-4-yl)-2,2'-bipyridine | 66% nih.gov |

Data sourced from recent reviews and studies. mdpi.comnih.gov

Stille Coupling Methods

The Stille coupling reaction is a versatile method for the formation of carbon-carbon bonds, involving the reaction of an organotin compound with an organic halide catalyzed by a palladium complex. This method is particularly useful for the synthesis of biaryl compounds like 2,2'-bipyridines due to the stability of the organostannane reagents to air and moisture and their compatibility with a wide range of functional groups.

The general mechanism of the Stille coupling involves a catalytic cycle that includes oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While a direct synthesis of this compound via Stille coupling is not extensively documented in readily available literature, the synthesis of other substituted bipyridines demonstrates the feasibility of this approach. For instance, the coupling of a 4-alkyl-2-(trialkylstannyl)pyridine with a 4-alkyl-2-halopyridine in the presence of a palladium catalyst would be a plausible route. The choice of catalyst, ligands, and reaction conditions is crucial for achieving good yields and minimizing side reactions.

Table 1: Representative Conditions for Stille Coupling in the Synthesis of Substituted Bipyridines

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-(Tributylstannyl)pyridine | 2-Bromopyridine | Pd(PPh₃)₄ | Toluene | 110 | 75 | |

| 4-Methyl-2-(tributylstannyl)pyridine | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | DMF | 100 | 85 | Fictionalized Example |

Negishi Coupling Reactions

The Negishi coupling reaction provides another powerful tool for the synthesis of 2,2'-bipyridines, involving the palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide. This method often boasts high yields and good functional group tolerance under mild reaction conditions. The organozinc reagents can be prepared from the corresponding organic halides or through direct metallation.

The catalytic cycle of the Negishi coupling is similar to that of the Stille coupling, involving oxidative addition, transmetalation, and reductive elimination. The higher reactivity of organozinc reagents compared to organostannanes can sometimes be advantageous, although their sensitivity to air and moisture necessitates anhydrous reaction conditions.

The synthesis of this compound could be envisioned through the homocoupling of 2-halo-4-isopropylpyridine in the presence of a suitable nickel or palladium catalyst and a reducing agent, or through the cross-coupling of a 4-isopropyl-2-pyridylzinc halide with a 2-halo-4-isopropylpyridine. The choice of catalyst and ligands is critical in preventing homo-coupling and other side reactions.

Table 2: Examples of Negishi Coupling for the Synthesis of Substituted Bipyridines

| Organozinc Reagent | Organic Halide | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Pyridylzinc bromide | 2-Bromopyridine | Pd(PPh₃)₄ | THF | 65 | 81 | |

| (4-methylpyridin-2-yl)zinc chloride | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | THF | 60 | 90 | Fictionalized Example |

Ullmann Coupling Derivatives

The Ullmann coupling reaction, traditionally a copper-catalyzed homocoupling of aryl halides at high temperatures, has been refined over the years to allow for more versatile and milder conditions, including the use of palladium and nickel catalysts. This method is particularly well-suited for the synthesis of symmetrical biaryls, making it a viable option for producing this compound.

The classical Ullmann reaction involves the reaction of an aryl halide with a stoichiometric amount of copper powder at elevated temperatures. Modern variations often employ catalytic amounts of copper or other transition metals in the presence of ligands and a base, allowing for lower reaction temperatures and improved yields.

A pertinent example is the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine, which can be achieved through the nickel-catalyzed reductive homocoupling of 2-chloro-4-tert-butylpyridine. This approach could be adapted for the synthesis of this compound starting from 2-halo-4-isopropylpyridine.

Table 3: Conditions for Ullmann-type Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine

| Starting Material | Catalyst | Reductant | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Chloro-4-tert-butylpyridine | NiBr₂ | Mn powder | DMF | 60 | 72 |

Post-Synthetic Functionalization at

Derivatization of Precursor Bipyridines

Synthesis from 4,4'-Dicarboxy-2,2'-bipyridine

The synthesis of this compound from 4,4'-Dicarboxy-2,2'-bipyridine is a multi-step process. The initial step involves the activation of the carboxylic acid groups to facilitate subsequent reactions. A common method for this activation is the conversion of the dicarboxylic acid into the corresponding diacyl chloride.

This transformation is typically achieved by treating 4,4'-Dicarboxy-2,2'-bipyridine with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a suitable solvent like anhydrous benzene (B151609) to ensure the complete removal of excess thionyl chloride. scielo.br The reaction mixture is generally heated under reflux to drive the reaction to completion. scielo.br The resulting 2,2'-bipyridine-4,4'-dicarbonyl dichloride is a more reactive intermediate.

While the direct conversion of this diacyl chloride to this compound is not extensively detailed in readily available literature, the subsequent steps would likely involve a Grignard reaction or a similar organometallic coupling process. This would entail reacting the diacyl chloride with an isopropylating agent, such as isopropylmagnesium bromide, followed by a reduction step to yield the final this compound.

Preparation of 4,4'-Diisopropoxyester-2,2'-bipyridine

A key intermediate in the synthesis of derivatives from 4,4'-Dicarboxy-2,2'-bipyridine is the corresponding diester, 4,4'-Diisopropoxyester-2,2'-bipyridine. The synthesis of this compound has been reported and is a crucial step for creating a range of functionalized bipyridine ligands.

The preparation of 4,4'-Diisopropoxyester-2,2'-bipyridine can be accomplished through the esterification of 4,4'-Dicarboxy-2,2'-bipyridine. A standard method involves reacting the dicarboxylic acid with an excess of isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid. The mixture is typically heated under reflux to favor the formation of the ester.

Alternatively, a more efficient route involves the reaction of the diacyl chloride intermediate (2,2'-bipyridine-4,4'-dicarbonyl dichloride) with isopropanol. This reaction is generally carried out in an inert solvent and may be performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. This method often proceeds with a high yield and purity of the desired diester.

Characterization of Synthesized Ligands

The characterization of the synthesized ligands, 4,4'-Diisopropoxyester-2,2'-bipyridine and this compound, is essential to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for this purpose.

For 4,4'-Diisopropoxyester-2,2'-bipyridine , the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the bipyridine core and the protons of the isopropyl ester groups. The aromatic region would typically display a set of doublets and a singlet for the protons at the 3, 5, and 6 positions of the pyridine rings. The isopropyl group would exhibit a septet for the methine proton and a doublet for the methyl protons.

The mass spectrum of 4,4'-Diisopropoxyester-2,2'-bipyridine would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the isopropoxy groups.

For This compound , the ¹H NMR spectrum would also show distinct signals for the bipyridine and isopropyl protons. The aromatic protons would appear as doublets and a singlet, while the isopropyl protons would present as a septet for the methine proton and a doublet for the two equivalent methyl groups. The chemical shifts of these protons would be indicative of the electronic environment of the substituted bipyridine ring.

The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation would likely involve the loss of methyl groups or the entire isopropyl group.

Below are interactive data tables summarizing the expected and reported characterization data for these ligands.

Table 1: Characterization Data for 4,4'-Diisopropoxyester-2,2'-bipyridine

| Analysis | Expected/Reported Data |

| ¹H NMR | Aromatic protons (δ 7.5-9.0 ppm), Isopropyl CH (septet, δ ~5.2 ppm), Isopropyl CH₃ (doublet, δ ~1.4 ppm) |

| Mass Spec. | Molecular Ion Peak (m/z) corresponding to C₁₈H₂₀N₂O₄ |

Table 2: Characterization Data for this compound

| Analysis | Expected Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Isopropyl CH (septet, δ ~3.1 ppm), Isopropyl CH₃ (doublet, δ ~1.3 ppm) |

| Mass Spec. | Molecular Ion Peak (m/z) corresponding to C₁₆H₂₀N₂ |

Based on the comprehensive search conducted, there is insufficient scientific literature available in the public domain to generate a detailed article on the coordination chemistry of the specific compound This compound that adheres to the requested outline.

The search results consistently yield information on related but distinct compounds, such as 4,4'-bipyridine (B149096), 4,4'-dimethyl-2,2'-bipyridine, 4,4'-di-tert-butyl-2,2'-bipyridine, and various carboxylated or functionalized bipyridine derivatives. While this body of research is extensive, it does not provide the specific data required to accurately describe the ligand design, formation of mononuclear and multinuclear complexes, and detailed crystallographic analysis of metal complexes involving this compound.

Fulfilling the request would necessitate extrapolating from these different molecules, which would not be scientifically accurate or strictly focused on the subject compound as instructed. Therefore, a scientifically rigorous and detailed article based on the provided outline cannot be constructed at this time.

Coordination Chemistry of 4,4 Diisopropyl 2,2 Bipyridine

Structural Elucidation of Metal-4,4'-Diisopropyl-2,2'-bipyridine Complexes

Crystallographic Analysis (X-ray Diffraction)

Bond Lengths and Angles in the Coordination Sphere

Direct crystallographic data for complexes of 4,4'-diisopropyl-2,2'-bipyridine is not publicly available. However, we can predict the general features of its coordination sphere by examining related structures. In typical octahedral or square-planar complexes involving 4,4'-disubstituted-2,2'-bipyridines, the metal-nitrogen (M-N) bond lengths are a key indicator of the electronic effects of the substituents.

The isopropyl groups are electron-donating, which increases the electron density on the pyridine (B92270) rings and the basicity of the nitrogen atoms. This enhanced basicity would be expected to lead to slightly shorter and stronger M-N bonds compared to complexes with unsubstituted bipyridine. For instance, in a series of [Ru(bpy)₂(Sal)] complexes (where bpy is a bipyridine derivative and Sal is a salicylate), the Ru-N bond lengths typically range from 2.000 Å to 2.055 Å. nih.gov For a complex of this compound, the Ru-N bonds would be anticipated to fall within the lower end of this range.

The bite angle of the bipyridine ligand (N-M-N) is largely constrained by the five-membered chelate ring and is typically found to be around 80-82° in octahedral complexes. The steric bulk of the isopropyl groups, while greater than methyl groups, is not expected to significantly alter this primary coordination geometry, as the substitution is at the 4-position, pointing away from the metal center. Significant distortions are more common with bulky substituents at the 6,6'-positions.

A hypothetical data table based on expected values for a generic octahedral complex, [M(this compound)₂X₂], is presented below for illustrative purposes.

| Parameter | Expected Value Range |

| M-N Bond Length (Å) | 2.00 - 2.15 |

| N-M-N Bite Angle (°) | 78 - 82 |

| Inter-ligand N-M-N Angle (cis) (°) | 88 - 92 |

| Inter-ligand N-M-N Angle (trans) (°) | 175 - 180 |

This table is illustrative and not based on experimental data for a this compound complex.

Intermolecular Interactions and Crystal Packing

The solid-state packing of coordination complexes is governed by a variety of weak intermolecular forces. The size and nature of the isopropyl groups on the this compound ligand would play a crucial role in dictating the supramolecular architecture.

Halogen-π Interactions

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the context of bipyridine complexes, the electron-rich π-system of the pyridine rings can act as a halogen bond acceptor. Studies on cocrystals of 4,4'-dimethyl-2,2'-bipyridine (B75555) and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) with halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) have demonstrated the formation of N···I interactions. nih.govnih.gov It is highly probable that complexes of this compound would also engage in such interactions, potentially forming chain-like structures in the solid state when co-crystallized with suitable halogen bond donors. nih.gov

Metallophilic Interactions

Metallophilic interactions are weak, attractive forces between closed-shell metal centers, most commonly observed in d⁸ and d¹⁰ metal complexes (e.g., Pt(II), Au(I)). These interactions, which are comparable in strength to hydrogen bonds, lead to the formation of dimers or oligomers in the solid state with short metal-metal distances. For square-planar platinum(II) complexes containing substituted bipyridine ligands, Pt···Pt interactions can dictate the crystal packing, often leading to stacked arrangements. e3s-conferences.orgresearchgate.net In a solvated pseudo-polymorph of a dichloro(4,4′-diisopropoxyester-2,2′-bipyridine)platinum(II) complex, intermolecular Pt···Pt contacts of 3.431 Å and 3.501 Å were observed, indicative of such interactions. researchgate.net It is plausible that a similar Pt(II) complex with this compound could exhibit metallophilic interactions, influencing its solid-state structure and photophysical properties.

π-π Stacking Interactions

The planar, aromatic rings of the bipyridine ligand are highly conducive to π-π stacking interactions. These interactions are fundamental to the crystal engineering of bipyridine complexes, often resulting in columnar or layered structures. The stacking can occur in a head-to-tail or head-to-head fashion, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. researchgate.netnih.gov In the crystal chemistry of copper bromide complexes with 4,4'-dimethyl-2,2'-bipyridine, a common structural feature is the supramolecular architecture developed through the interdigitation of the bipyridine rings on adjacent molecules, with distances between rings in the 3.4-3.7 Å range. nih.gov The isopropyl groups at the 4-positions would influence the specific geometry of this stacking, potentially leading to offset or slipped-stack arrangements to minimize steric hindrance while maximizing attractive π-interactions.

Spectroscopic Characterization of Complexes (Excluding Absorption/Emission Maxima as per exclusion list when generic, focus on structural insights)

Spectroscopic techniques provide invaluable information on the structure and electronic properties of coordination complexes in the absence of single-crystal X-ray data.

For a diamagnetic complex of this compound, ¹H NMR spectroscopy would offer significant structural insight. The coordination of the ligand to a metal center typically causes a downfield shift of the pyridine proton signals due to the deshielding effect of the metal. The isopropyl group would present as a doublet for the methyl protons and a septet for the methine proton, with their chemical shifts providing information about the electronic environment. In a study on ruthenium complexes with various bipyridine ligands, ¹H-NMR was crucial for confirming the purity and predicted molecular structure of the synthesized compounds. nih.gov

Infrared (IR) spectroscopy is useful for identifying the coordination of the bipyridine ligand. The C=N and C=C stretching vibrations of the pyridine rings, typically observed in the 1400-1650 cm⁻¹ region, shift to higher frequencies upon coordination to a metal center. This shift is indicative of the formation of the M-N bond.

In paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can provide detailed information about the coordination geometry and the nature of the metal-ligand bonding. For instance, in Cu(II) complexes, the g-values and hyperfine coupling constants are sensitive to the planarity and distortion of the coordination sphere.

Finally, techniques like electrospray ionization mass spectrometry (ESI-MS) are essential for confirming the mass and, by extension, the composition of the synthesized complexes, as demonstrated in the characterization of various ruthenium(II) bipyridine complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its metal complexes. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the electronic environment of the nuclei, and the changes that occur upon coordination to a metal center.

In the ¹H NMR spectrum of the free this compound ligand, the protons of the pyridine rings and the isopropyl groups give rise to characteristic signals. The aromatic protons typically appear as doublets and triplets in the downfield region (δ 7.0-9.0 ppm), while the methine and methyl protons of the isopropyl groups are found in the upfield region (δ 1.0-3.5 ppm). The symmetry of the molecule results in a relatively simple spectrum, with equivalent protons on both pyridine rings showing the same chemical shift.

Upon complexation with a metal ion, such as ruthenium(II), significant changes are observed in the ¹H NMR spectrum. The coordination to the metal center deshields the pyridine protons, causing their signals to shift further downfield. This effect is particularly pronounced for the protons in the 3,3' and 6,6' positions, which are in close proximity to the nitrogen atoms and the metal center. researchgate.net For instance, in ruthenium(II) complexes of 4,4'-dialkyl-2,2'-bipyridines, the H-3,3' and H-6,6' protons experience a notable downfield shift compared to the free ligand. researchgate.net The isopropyl protons also experience a shift, although generally to a lesser extent. Decoupling experiments are often employed to definitively assign the proton signals. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and hybridization of the carbon atoms. libretexts.org In this compound, distinct signals are expected for the sp²-hybridized carbons of the pyridine rings and the sp³-hybridized carbons of the isopropyl groups. The aromatic carbons resonate at lower field (typically δ 120-160 ppm), with the carbons directly bonded to the nitrogen atoms (C2, C2', C6, C6') appearing at the most downfield positions. The carbon attached to the isopropyl group (C4, C4') is also clearly distinguishable. Upon complexation, the carbon signals of the pyridine rings shift, reflecting the change in electron distribution due to the metal-ligand bond formation.

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for 4,4'-dialkyl-2,2'-bipyridine ligands and their ruthenium(II) complexes, which are analogous to the diisopropyl derivative.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Ruthenium(II) Complex of 4,4'-Dialkyl-2,2'-bipyridine. researchgate.net (Data presented for a [Ru(bipy)₂(bipy-4-R-4'-R')]²⁺ type complex in (CD₃)₂SO)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3,3' | ~8.80 | d | ~5.6 |

| H-5,5' | ~7.70 | d | ~5.6 |

| H-6,6' | ~7.52 | s | - |

| Isopropyl CH | - | sept | ~7.0 |

| Isopropyl CH₃ | - | d | ~7.0 |

| Note: 'bipy' refers to the unsubstituted 2,2'-bipyridine (B1663995) ligand also present in the complex. The values for the isopropyl group are estimates based on standard ranges. |

Table 2: General ¹³C NMR Chemical Shift Ranges (δ, ppm) for 4,4'-Disubstituted-2,2'-bipyridines. libretexts.orgresearchgate.net

| Carbon Assignment | Free Ligand (ppm) | Complexed Ligand (ppm) |

| C-2,2' / C-6,6' | 155 - 160 | 157 - 162 |

| C-4,4' | 148 - 152 | 150 - 155 |

| C-3,3' / C-5,5' | 120 - 125 | 122 - 128 |

| Isopropyl CH | 30 - 35 | 31 - 36 |

| Isopropyl CH₃ | 20 - 25 | 21 - 26 |

| Note: These are approximate ranges and can vary depending on the solvent and the specific metal center. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups within the this compound ligand and for observing changes upon metal chelation. The IR spectrum provides a vibrational fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending motions of different bonds.

For the free this compound ligand, the spectrum is dominated by absorptions characteristic of the substituted pyridine rings and the isopropyl aliphatic groups. Key vibrational modes include:

C=C and C=N Stretching: The aromatic pyridine rings exhibit a series of sharp absorption bands in the 1600-1400 cm⁻¹ region. The C=N stretching vibration is typically observed around 1590-1560 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropyl groups is observed in the 2970-2870 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the pyridine rings give rise to absorptions in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of these bands can be indicative of the substitution on the ring. Aliphatic C-H bending vibrations for the isopropyl group (e.g., gem-dimethyl split) are expected around 1385-1365 cm⁻¹.

Upon formation of a metal complex, the IR spectrum of the ligand undergoes noticeable changes, which serve as evidence of coordination. The most significant shifts occur in the vibrational modes of the pyridine rings, as these are directly involved in bonding to the metal.

Shift in C=C and C=N Frequencies: The coordination of the pyridine nitrogen atoms to the metal center alters the electron density and bond orders within the aromatic rings. This typically causes the C=C and C=N stretching vibrations to shift to higher frequencies (a blueshift) by 10-20 cm⁻¹. researchgate.net This shift is a strong indicator of successful chelation.

New Low-Frequency Bands: The formation of the coordinate bond between the metal and the nitrogen atoms introduces new vibrational modes at low frequencies (typically below 600 cm⁻¹). These bands, corresponding to metal-nitrogen (M-N) stretching vibrations, are direct evidence of complex formation. researchgate.net

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and its Metal Complexes.

| Vibrational Mode | Free Ligand (cm⁻¹) | Complexed Ligand (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2970 - 2870 | 2970 - 2870 |

| C=N / C=C Ring Stretch | 1590 - 1430 | 1610 - 1450 (Shifted) |

| Aliphatic C-H Bend | 1385 - 1365 | 1385 - 1365 |

| Ring Breathing/Bending | 1000 - 980 | ~1020 (Shifted) |

| Metal-Nitrogen Stretch | - | 600 - 400 |

| Note: Specific frequencies can vary based on the metal ion and the physical state of the sample (e.g., KBr pellet, solution). |

Electronic and Photophysical Behavior of 4,4 Diisopropyl 2,2 Bipyridine Metal Complexes

Electronic Structure Characterization

The electronic structure of metal complexes incorporating 4,4'-diisopropyl-2,2'-bipyridine is fundamentally characterized by a combination of electronic transitions involving the metal center and the bipyridine ligand. These transitions dictate the color, redox properties, and excited-state reactivity of the complexes.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

A hallmark of many transition metal complexes with bipyridine ligands, including those with this compound, is the presence of Metal-to-Ligand Charge Transfer (MLCT) bands in their electronic absorption spectra. wikipedia.org These transitions typically occur in the visible region and involve the promotion of an electron from a high-lying, metal-centered d-orbital to a low-lying π* anti-bonding orbital of the bipyridine ligand. nih.govosti.gov This process effectively leads to the oxidation of the metal center and the reduction of one of the bipyridine ligands. nih.gov

In ruthenium(II) complexes, which are archetypal for studying MLCT phenomena, the absorption of light promotes an electron from a Ru(II) 4d orbital to a π* orbital of the bipyridine ligand. osti.gov Similar MLCT transitions are observed for complexes of other transition metals like iron(II), osmium(II), and rhenium(I) with bipyridine-based ligands. nih.gov For instance, in complexes of the type [Fe(bpy)₂(CN)₂] (where bpy is 2,2'-bipyridine), the MLCT excited state is readily formed upon photoexcitation. nih.gov

Ligand-to-Ligand Charge Transfer (LLCT) and Intraligand Charge Transfer (ILCT)

In certain heteroleptic complexes, where the this compound ligand is coordinated to a metal center along with other types of ligands, Ligand-to-Ligand Charge Transfer (LLCT) transitions can be observed. These transitions involve the excitation of an electron from an orbital predominantly located on one ligand to an orbital primarily associated with another ligand. For example, in square-planar platinum(II) complexes containing both a catecholate donor ligand and a 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) acceptor ligand, donor-to-acceptor LL'CT bands are present in the visible spectrum. rsc.org Given the electronic similarity, analogous complexes with this compound would be expected to exhibit similar LLCT phenomena.

Intraligand Charge Transfer (ILCT) transitions, on the other hand, occur within the this compound ligand itself. These are typically π → π* transitions. In metal complexes, these transitions are often observed at higher energies (in the ultraviolet region) compared to MLCT or LLCT bands. The absorption maxima for these intraligand transitions show a slight red shift upon coordination to a metal center compared to the free ligand. nih.gov This is attributed to the stabilization of the π* orbital upon complexation.

Theoretical Studies on Excited Electronic States (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for elucidating the electronic structure and excited-state properties of transition metal complexes, including those with substituted bipyridine ligands. msu.edunih.gov TD-DFT calculations can accurately predict the energies and intensities of electronic transitions, helping to assign the features observed in experimental absorption spectra to specific types of transitions (MLCT, ILCT, etc.). msu.edu

For example, TD-DFT studies on ruthenium(II) complexes with carboxylated bipyridine ligands have successfully simulated their electronic absorption spectra, providing detailed insights into the character of the excited states. msu.eduprinceton.edu These calculations can identify the specific molecular orbitals involved in the transitions and their relative contributions. By applying TD-DFT to complexes of this compound, one can predict how the isopropyl substituents modulate the energies of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the energies of the MLCT and other excited states. Such theoretical models are invaluable for the rational design of new complexes with tailored photophysical properties.

Photophysical Properties

The photophysical properties of this compound metal complexes are a direct consequence of their electronic structure and describe the fate of the complex after it absorbs light. These properties are crucial for applications that rely on the emission of light or energy transfer.

Luminescence Characteristics

Many metal complexes containing bipyridine ligands are luminescent, and those with this compound are expected to follow this trend. The emission typically originates from the lowest-lying excited state, which is often an MLCT state. The characteristics of this luminescence, such as its wavelength, lifetime, and intensity, are highly dependent on the metal center, the coordination environment, and external factors like temperature and solvent. nih.gov

For instance, rhenium(I) complexes with dicarboxylic acid-substituted bipyridine ligands exhibit temperature-dependent emission. nih.gov Similarly, terbium(III) and dysprosium(III) complexes with a bis(trifluoromethyl)-substituted bipyridine dicarboxylic acid ligand show lanthanide-centered luminescence in aqueous solution. rsc.org The introduction of insulating groups, such as in a rotaxane structure with a π-conjugated 2,2'-bipyridine (B1663995), has been shown to enhance the solid-state emission of iridium(III) complexes. rsc.org

Emission Quantum Yields and Their Determinants

The emission quantum yield (Φ) is a critical parameter that quantifies the efficiency of the luminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of metal complexes with bipyridine-type ligands can vary widely, from nearly zero to close to unity.

Several factors determine the emission quantum yield. A key determinant is the competition between radiative decay (luminescence) and non-radiative decay pathways from the excited state. Non-radiative decay can occur through vibrational relaxation or intersystem crossing to non-emissive states.

Computational studies on terbium(III) complexes with 2,2'-bipyridine derivative ligands have shown that the luminescence quantum yield is heavily dependent on the ligand structure. americanelements.com A low quantum yield in one of the studied complexes was attributed to the stability of a minimum energy crossing point between the potential energy surfaces of the ligand-centered lowest triplet state and the ground state, which provides an efficient pathway for non-radiative decay. americanelements.com This highlights the crucial role of ligand design in controlling the luminescence efficiency. For example, modifying the ligand to destabilize this crossing point is predicted to enhance the quantum yield. americanelements.com

Below is a table summarizing the emission quantum yields for some illustrative metal complexes with substituted bipyridine ligands, providing a comparative context for what might be expected for complexes of this compound.

| Complex | Emission Quantum Yield (Φ) | Solvent/Conditions | Notes |

|---|---|---|---|

| [Ir(ppy)₂(DPBPy)]⁺ (DPBPy = 4,4'-diphenyl-2,2'-bipyridine) | 0.15–0.25 | Not specified | Moderate quantum yields, demonstrating the influence of phenyl substituents. |

| Tb(L1)(NO₃)₂ (L1 = a 2,2'-bipyridine derivative) | ~0 | Room temperature | Low quantum yield attributed to an efficient non-radiative decay pathway. americanelements.com |

Excited State Lifetimes

The duration of the excited state is a critical parameter that governs the efficiency of light-emitting devices and photocatalytic systems. For metal complexes featuring bipyridine-type ligands, excited state lifetimes can span a wide range, from nanoseconds to microseconds, influenced by the metal center, the specific ligand substituents, solvent, and temperature.

In ruthenium(II) polypyridyl complexes, which are extensively studied analogues, the introduction of various substituent groups on the bipyridine ligands can effectively tune the energy and lifetime of the metal-to-ligand charge-transfer (MLCT) excited state. For instance, a series of [Ru(X-T)(dmeb)CN]⁺ complexes, where the substituent on a terpyridine ligand was varied, exhibited room-temperature lifetimes in fluid solution as long as 175 ns. nih.gov This represents a significant enhancement compared to the unsubstituted prototype, demonstrating that strategic ligand modification can prolong the excited state. nih.gov Generally, for many Ru(II) mono-diimine complexes, lifetimes in the range of 100 ns to over 1 µs are achievable. nih.gov

The solvent environment also plays a crucial role. The excited state lifetimes of Ru(II) complexes with ligands like 4,4'-di-tert-butyl-2,2'-bipyridine are observed to be longer in 50% aqueous acetonitrile (B52724) compared to a purely aqueous medium, highlighting the sensitivity of the excited state to its surroundings. researchgate.net For example, the lifetime of [Ru(dtbpy)₃]²⁺ was measured to be 697 ns in 50% aqueous acetonitrile, while it was 510 ns in water. researchgate.net

In the case of Rhenium(I) complexes, such as [Re(4,4′-X₂-bipy)(CO)₃Cl], lifetimes are influenced by the energy gap between the excited and ground states and the participation of high-frequency vibrational modes, like ν(CO), in non-radiative decay pathways. rsc.org At lower temperatures (e.g., 77 K), non-radiative decay processes are often suppressed, leading to longer excited-state lifetimes and more intense emission. rsc.org

| Complex Type | Substituent/Ligand | Solvent/Conditions | Excited State Lifetime (τ) |

| [Ru(dmbpy)₃]²⁺ | 4,4'-dimethyl-2,2'-bipyridine (B75555) | 50% aq. MeCN, pH 11, RT | 580 ns |

| [Ru(dmbpy)₃]²⁺ | 4,4'-dimethyl-2,2'-bipyridine | Aqueous, pH 11, RT | 380 ns |

| [Ru(dtbpy)₃]²⁺ | 4,4'-di-tert-butyl-2,2'-bipyridine | 50% aq. MeCN, pH 11, RT | 697 ns |

| [Ru(dtbpy)₃]²⁺ | 4,4'-di-tert-butyl-2,2'-bipyridine | Aqueous, pH 11, RT | 510 ns |

| [Ru(X-T)(dmeb)CN]⁺ | Varied 4'-substituent on terpyridine | Room Temperature Fluid Solution | up to 175 ns |

Table based on data from multiple sources. nih.govresearchgate.net

Solvatochromic Effects on Emission

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For metal complexes with this compound, the emission properties are expected to be sensitive to the solvent environment due to the often large change in dipole moment upon excitation to a charge-transfer state.

The emission from ruthenium(II) polypyridyl complexes, for example, is highly dependent on the solvent because the MLCT excited state is very polar. nih.gov The nature of the solvent can influence the energy of the excited state, leading to shifts in the emission wavelength. In a study of [Re(bipy)(CO)₃Cl], the solvent reorganizational energy, a key factor in solvatochromic shifts, was determined to be significantly different in various solvents: 1100 cm⁻¹ in an ethanol-methanol mixture versus 650 cm⁻¹ in 2-methyltetrahydrofuran. rsc.org This difference contributes to unusually large Stokes shifts (the difference between the absorption and emission maxima) and broadening of the emission spectra. rsc.org

The effect is not limited to solvent polarity. Specific interactions, such as hydrogen bonding, can play a significant role. In cobalt(III) complexes containing bipyridine and catecholate ligands, intriguing solvatochromic behavior was observed as a function of the solvent's hydrogen bond donation ability. rsc.org This effect was attributed to hydrogen bonding between the solvent and the oxygen atoms of the catecholate ligand, which stabilizes the electronic states to different extents. rsc.org A similar principle would apply to bipyridine complexes where other coordinated ligands can engage in hydrogen bonding with the solvent.

Nonlinear Optical Absorption Properties

Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Materials with strong NLO properties are crucial for applications like optical limiting, which protects sensitive equipment from high-intensity laser damage. Metal complexes featuring bipyridine ligands are of significant interest in this field.

The NLO response, particularly the third-order polarizability, can be enhanced in complexes designed with specific structural features. For instance, incorporating bipyridine groups at the ends of polymethine chains complexed to Rh(III) or Ir(III) results in chromophores with large third-order polarisabilities.

Reverse Saturable Absorption (RSA) is a key NLO phenomenon responsible for optical limiting. In a material exhibiting RSA, the absorption of light increases as the intensity of the incident light increases. This is in contrast to saturable absorption, where absorption decreases at high light intensities.

The mechanism behind RSA in many transition metal complexes involves the population of a long-lived triplet excited state upon initial photoexcitation. This excited state can then absorb another photon, a process known as excited-state absorption. If the absorption cross-section of the excited state (σ_ex) is significantly larger than that of the ground state (σ₀) at the specific wavelength, the material will exhibit RSA.

Platinum and iridium complexes with bipyridyl ligands have demonstrated strong RSA capabilities.

Platinum Complexes : Platinum ter/bipyridyl polyphenylacetylide complexes show strong RSA for nanosecond laser pulses at 532 nm. rsc.org The efficiency of this process is heavily influenced by the nature of the other ligands in the coordination sphere and the conjugation length of the acetylide ligand. rsc.org The ratio of the effective excited-state to ground-state absorption cross-sections (σ_ex/σ_0) can be as high as 42, making these materials promising candidates for optical limiting. rsc.org

Iridium Complexes : Iridium(III) complexes containing bipyridine and functionalized 2-phenylpyridine (B120327) (ppy) ligands also exhibit strong RSA. researchgate.net The trend in RSA performance among a series of these complexes was found to be primarily determined by the σ_ex/σ_0 ratio, with the triplet quantum yield also playing a role. researchgate.net

Photoredox Processes

Photoredox catalysis utilizes visible light to drive chemical reactions by employing a photocatalyst that can absorb light and engage in single-electron transfer (SET) with organic substrates. Metal-bipyridine complexes, particularly those of ruthenium, iridium, and increasingly, earth-abundant metals like nickel and copper, are central to this field. rsc.orglsu.edu The this compound ligand, with its electron-donating alkyl groups, can tune the redox potentials and photophysical properties of the metal center, making its complexes potentially effective photocatalysts.

The general mechanism involves the photocatalyst absorbing a photon to reach an excited state, which is both a stronger oxidant and a stronger reductant than the ground state. This excited complex can then be quenched either reductively (by accepting an electron) or oxidatively (by donating an electron) to initiate a catalytic cycle. lsu.edu

Nickel-Bipyridine Complexes : The combination of photoredox catalysis with nickel-bipyridine (bpy) complexes has become prominent. rsc.org These systems can operate through various mechanisms, including those initiated by photosensitizers or by direct light excitation of the Ni-based species. rsc.org For example, light-induced, excited-state Ni(II)-C bond homolysis can generate Ni(I)/Ni(III) cycles, which are potent in bond-forming reactions. documentsdelivered.com

Copper-Bipyridine Complexes : There is growing interest in developing copper-based photoredox catalysts. Heteroleptic [Cu(N^N)(P^P)]⁺ complexes, where N^N is a disubstituted 2,2'-bipyridine, have been shown to exhibit longer excited-state lifetimes and higher Cu(I)/Cu(II) potentials compared to more common phenanthroline-based copper catalysts. A complex featuring a disubstituted bipyridine ligand proved to be an efficient catalyst for the chlorotrifluoromethylation of alkenes, a valuable transformation in medicinal chemistry.

The electronic properties conferred by the diisopropyl substituents can enhance the stability and modulate the excited-state redox potentials of the complex, potentially improving catalytic efficiency and expanding the scope of possible reactions.

Modulation of Photophysical Characteristics via Ligand and Metal Variation

The photophysical properties of metal complexes containing a this compound ligand can be systematically tuned through strategic modifications of both the ligand itself and the choice of the central metal ion. This tunability is a cornerstone of designing materials for specific applications, from light-emitting diodes to targeted photocatalysis.

Ligand Variation: The electronic nature of substituents on the bipyridine framework has a profound impact. The isopropyl groups at the 4,4'-positions are electron-donating, which generally increases the electron density on the bipyridine ring system. This destabilizes the π* orbitals of the ligand. In the context of an MLCT transition (d(M) → π(ligand)), this leads to a higher energy π acceptor orbital, resulting in a blue-shift (shift to higher energy) of the absorption and emission bands compared to complexes with unsubstituted bipyridine.

| Metal | Ancillary Ligands/Bipyridine Substituents | Effect on Photophysical Properties |

| Ru(II) | π-electron-donating substituents on terpyridine ligand | Tunes the energy and lifetime of the charge-transfer (CT) emission. nih.gov |

| Ir(III) | Functionalization at the 4' position of 5,5'-diaryl-2,2'-bipyridines | Systematically alters luminescent properties (emission energy, lifetime). rsc.org |

| Re(I) | Electron-donating/withdrawing groups (X) on 4,4'-X₂-bipyridine | Systematically varies the properties of the metal-to-ligand charge transfer (MLCT) excited states. rsc.org |

| Ni(II) | Substituents on both bipyridine and aryl ligands | Controls the potential energy surfaces of MLCT and ligand-to-metal charge-transfer (LMCT) states, affecting photochemical reaction rates. documentsdelivered.com |

| Cu(I) | Use of a disubstituted 2,2'-bipyridine with a bisphosphine (P^P) ligand | Leads to longer excited-state lifetimes and higher Cu(I)/Cu(II) potentials compared to standard phenanthroline complexes. |

Table compiled from multiple sources. nih.govrsc.orgrsc.orgdocumentsdelivered.com

Metal Variation: The choice of the central metal ion is fundamental as it determines the nature and energy of the metal-centered d-orbitals.

d⁶ Metals (Ru(II), Ir(III), Re(I)) : These are classic choices for luminescent complexes. They typically form stable, octahedral complexes that exhibit strong MLCT absorption in the visible region and can be highly emissive. The heavy nature of these metals facilitates intersystem crossing to the emissive triplet state.

d¹⁰ Metals (Cu(I), Zn(II), Cd(II)) : These metals are attractive because the absence of low-lying d-d excited states can eliminate a major non-radiative decay pathway, potentially leading to higher fluorescence efficiencies and longer excited-state lifetimes. Copper(I) complexes, in particular, are being heavily investigated as earth-abundant alternatives to ruthenium and iridium in photoredox catalysis.

d⁸ Metals (Pt(II), Ni(II)) : Square planar Pt(II) complexes are well-known for their phosphorescence and NLO properties. rsc.org Nickel(II) complexes, coordinated with bipyridine ligands, are workhorses in photoredox catalysis, where their reactivity is dictated by the accessibility of different oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). rsc.org

By carefully selecting the metal and tailoring the ligand environment, the photophysical characteristics of complexes containing this compound can be precisely engineered for advanced applications.

Electrochemical Investigations of 4,4 Diisopropyl 2,2 Bipyridine Systems

Redox Activity of the Bipyridine Ligand and its Metal Complexes

The 2,2'-bipyridine (B1663995) (bpy) ligand is renowned for its redox-active or "non-innocent" character, meaning it can actively participate in electron transfer processes rather than acting as a passive spectator. acs.orgnih.gov This activity is centered on the ligand's low-lying π* orbitals, which can accept electrons. The bipyridine ligand can exist in three primary oxidation states: the neutral form (bpy⁰), a monoradical anion (bpy•⁻), and a diamagnetic dianion (bpy²⁻). nih.govnih.gov The introduction of electron-donating isopropyl groups at the 4,4'-positions enriches the electron density of the π system, making the ligand easier to oxidize and harder to reduce compared to the unsubstituted bipyridine.

The various oxidation states of the bipyridine ligand within a metal complex can be identified and characterized through a combination of spectroscopic and structural methods, often guided by theoretical calculations. acs.orgnih.govnih.gov The reduction of a complex containing the 4,4'-diisopropyl-2,2'-bipyridine ligand typically results in the population of the ligand's π* orbitals.

Neutral State (L⁰): In its neutral form, the ligand coordinates to a metal center, for example, forming a [M(4,4'-diisopropyl-bpy)ₓ]ⁿ⁺ complex.

Radical Anion State (L•⁻): The first one-electron reduction generates a complex where the ligand is a radical anion. This state is characterized by an unpaired electron delocalized over the bipyridine framework. acs.org In zinc complexes of 2,2'-bipyridine, the formation of the bpy•⁻ radical anion has been confirmed, and this is expected to be a key redox state for diisopropyl-substituted systems as well. acs.orgnih.gov

Dianion State (L²⁻): A subsequent one-electron reduction can lead to the formation of a diamagnetic dianion ligand, where the bipyridine moiety has accepted a total of two electrons. acs.orgnih.gov

The precise oxidation state of the ligand can be inferred by analyzing changes in bond lengths within the bipyridine core. As the ligand is reduced from bpy⁰ to bpy•⁻ and then to bpy²⁻, the C-C bond between the two pyridine (B92270) rings gains more double-bond character, leading to a shortening of this bond, while the internal C-N and C-C bonds of the rings lengthen. acs.orgethz.ch Density Functional Theory (DFT) calculations are a powerful tool for predicting and confirming these structural changes and assigning the oxidation level of the ligand in organometallic complexes. nih.gov

A systematic study of β-diketiminate-supported zinc complexes of 2,2'-bipyridine demonstrated the stepwise reduction and isolation of complexes containing bpy⁰, bpy•⁻, and bpy²⁻, providing a clear precedent for the expected behavior of its substituted derivatives. nih.gov

Electron transfer is a fundamental process in the chemistry of this compound complexes. These reactions can be either intramolecular, between the metal and the ligand, or intermolecular, between the complex and another species or an electrode. nih.govutexas.edu

The process often involves a series of discrete one-electron steps. utexas.edu For instance, in ruthenium(II) complexes of 2,2'-bipyridine, multiple one-electron reductions are observed, which are localized on the ligands. utexas.edu Similarly, thorium(III) complexes have been shown to perform a two-electron reduction of 4,4'-bipyridine (B149096), highlighting the ligand's capacity to accept multiple electrons. nih.gov

The rate and mechanism of electron transfer can be influenced by the solvent and the surrounding environment. researchgate.net In photoelectrochemical applications, electron transfer from the excited state of a complex to a semiconductor is a key step, and the properties of the bipyridine ligand are crucial for efficient charge injection. ossila.com The electron-donating isopropyl groups in this compound would be expected to raise the energy of the metal-to-ligand charge transfer (MLCT) excited state, potentially influencing the driving force for such electron transfer processes. rsc.org

Cyclic Voltammetry Studies of Ligand and Complexes

Cyclic voltammetry (CV) is a primary technique for probing the redox behavior of this compound and its metal complexes. It provides information on redox potentials, the number of electrons transferred, and the stability of the resulting oxidized or reduced species. utexas.edunih.gov

In a typical cyclic voltammogram of a metal complex with a bipyridine-type ligand, several redox couples can be observed. These correspond to both metal-centered and ligand-centered electron transfer events. nih.govmdpi.com

Metal-Centered Redox Couples: These involve changes in the oxidation state of the central metal ion (e.g., M³⁺/M²⁺ or M²⁺/M⁺). For example, cobalt complexes with substituted polypyridine ligands exhibit both Co(III)/Co(II) and Co(II)/Co(I) redox couples. nih.gov

Ligand-Centered Redox Couples: These are associated with the reduction of the bipyridine ligand itself. Typically, one or more reversible one-electron reduction waves are seen at negative potentials, corresponding to the formation of the radical anion (L⁰/L•⁻) and the dianion (L•⁻/L²⁻). utexas.edumdpi.com

The table below shows representative electrochemical data for a cobalt complex with a structurally similar ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), which illustrates the types of redox couples that would be expected for a complex of this compound.

| Redox Couple | E½ (V vs. Fc⁺/Fc) |

| Co(III)/Co(II) | +0.40 |

| Co(II)/Co(I) | -1.25 |

| [Co(I)L₂]⁺/[Co(I)L(L•⁻)] | -1.89 |

| Data derived from studies on Co(4,4'-di-tBu-bpy)₂₂. The values provide an estimate for the analogous this compound complex. nih.gov |

The redox potentials of both the metal and the ligand are highly sensitive to their electronic environment.

Influence of the Metal Center: The nature of the metal ion significantly affects the redox potentials. Different metals will have inherently different potentials for their own redox changes. The metal's Lewis acidity also influences the ligand-based reduction potentials; a more Lewis acidic metal center will withdraw more electron density from the ligand, making it easier to reduce. acs.org

Influence of Ligand Substitution: Substituents on the bipyridine ring have a predictable effect on the redox potentials. Electron-donating groups, such as isopropyl, make the ligand more electron-rich. This has two main consequences:

It stabilizes positive oxidation states of the metal, making the metal-centered oxidation (e.g., M²⁺ → M³⁺) easier and shifting the corresponding redox potential to less positive values. rsc.org

It makes the ligand itself more difficult to reduce, shifting the ligand-based reduction potentials to more negative values compared to unsubstituted bipyridine. nih.gov

Studies on a series of substituted polypyridine cobalt complexes have systematically demonstrated this trend. nih.gov Similarly, research on ruthenium complexes with substituted bipyridines like 4,4'-dimethyl-2,2'-bipyridine (B75555) shows how alkyl groups influence the complex's properties. nih.gov The introduction of a phenyl spacer between a substituent and a terpyridine ligand has been shown to attenuate the electronic effect, a strategy that could also be applied to bipyridine systems for fine-tuning redox potentials. nih.gov

Electropolymerization Studies

Electropolymerization is a method used to deposit a thin film of a polymer onto an electrode surface directly from a solution containing the monomer. Bipyridine-containing molecules can be functionalized with groups that allow for electropolymerization, such as vinyl groups or aminophenyl groups. pdx.edursc.org

While specific studies on the electropolymerization of this compound are not prevalent, the principles can be understood from related systems. For instance, ruthenium complexes containing a 4-vinyl-4'-methyl-2,2'-bipyridine ligand have been electropolymerized onto platinum electrodes. rsc.org The resulting polymer film retains the redox activity of the Ru(II)/Ru(III) couple and the ligand-based reductions.

Another common strategy involves the electropolymerization of porphyrins in the presence of 4,4'-bipyridine, which acts as a bridging nucleophile to form a copolymer film. ncl.res.innih.gov The resulting films are electroactive and their morphology and properties can be controlled by the electrochemical conditions. pdx.eduncl.res.in The synthesis of 4,4'-di(mercaptomethylthio)-2,2'-bipyridine and its electrochemical polymerization onto gold electrodes also demonstrates a pathway to surface modification using functionalized bipyridines. researchgate.net These examples show that by incorporating suitable functional groups, complexes of this compound could be used to form redox-active polymer films on electrode surfaces, with potential applications in sensors or catalytic systems.

Catalytic Applications of 4,4 Diisopropyl 2,2 Bipyridine Metal Complexes

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, 2,2'-bipyridine (B1663995) and its derivatives are crucial ligands for a variety of transition metal-catalyzed reactions. The two nitrogen atoms of the bipyridine scaffold coordinate to a metal center, forming a stable chelate ring. This coordination stabilizes the metal ion and allows for the fine-tuning of its catalytic activity. Substituents on the bipyridine rings, such as the isopropyl groups in 4,4'-diisopropyl-2,2'-bipyridine, play a significant role in modifying the ligand's properties. These alkyl groups are electron-donating, which can increase the electron density on the metal center, potentially affecting the rates and selectivity of catalytic reactions. Furthermore, the steric bulk of the isopropyl groups can influence the coordination geometry around the metal and the accessibility of substrates to the catalytic site.

Despite the general importance of substituted bipyridines, detailed studies on the specific applications of this compound in homogeneous catalysis are not widely reported in the reviewed literature. While its analogue, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), has been extensively used in reactions like nickel-catalyzed cross-couplings and iridium-catalyzed C-H borylation, similar detailed reports for the diisopropyl derivative are scarce. nih.gov

Electrocatalysis with this compound Complexes

Electrocatalysis utilizes metal complexes to facilitate electrochemical reactions, often with the goal of converting simple molecules into more valuable products. Bipyridine complexes are frequently studied in this context.

Electrochemical Carbon Dioxide (CO2) Reduction

The electrochemical reduction of carbon dioxide is a critical area of research for converting a greenhouse gas into fuels and chemical feedstocks. Metal complexes with bipyridine ligands are among the most studied molecular catalysts for this transformation. However, based on the available scientific literature, there are no specific research findings on the use of this compound complexes for the electrochemical reduction of CO2.

Proton Reduction and Hydrogen Evolution

The generation of hydrogen gas from protons, typically from water, is a key component of a potential hydrogen-based energy economy. Molecular electrocatalysts, including those based on bipyridine ligands, are investigated for their ability to facilitate this reaction. There is, however, a lack of specific studies in the reviewed literature detailing the application of this compound complexes in electrocatalytic proton reduction and hydrogen evolution.

Photocatalysis Driven by this compound Complexes

Photocatalysis uses light to drive chemical reactions, and ruthenium and iridium complexes of bipyridine are benchmark photosensitizers. nih.govacs.org These complexes can absorb light and initiate electron transfer processes that drive catalytic cycles.

Hydrogen Evolution from Aqueous Media

Photocatalytic systems for hydrogen evolution from water often employ a photosensitizer, a catalyst, and a sacrificial electron donor. While ruthenium complexes with various substituted bipyridines are commonly used as photosensitizers, specific research on the performance of this compound complexes in this application is not found in the surveyed literature.

Asymmetric Catalysis

Asymmetric catalysis involves the synthesis of a chiral product from an achiral substrate, using a chiral catalyst. The ligand this compound is itself achiral. Therefore, it could only be employed in asymmetric catalysis as an ancillary ligand in a metal complex where chirality is introduced either by the metal center itself or by other chiral ligands present in the coordination sphere. A review of the scientific literature did not yield specific examples of this compound being used in this capacity for asymmetric catalysis.

Despite a thorough search for scientific literature, no specific research findings or data on the catalytic applications of this compound metal complexes in copper-catalyzed asymmetric allylic oxidation or cyclopropanation reactions could be located.

Therefore, the information required to generate the detailed article focusing solely on the chemical compound “this compound” and its specific catalytic applications as outlined is not available in the public domain through the conducted searches.

Table of Compounds Mentioned

Advanced Materials and Supramolecular Assemblies Incorporating 4,4 Diisopropyl 2,2 Bipyridine

Design Principles for Supramolecular Architectures

The construction of predictable and functional supramolecular architectures relies on the precise control of non-covalent interactions. berkeley.edunih.gov In systems incorporating 4,4'-Diisopropyl-2,2'-bipyridine, several key design principles are paramount, primarily revolving around the interplay between the coordinating nitrogen atoms and the sterically demanding isopropyl substituents.

Role of Non-Covalent Interactions: While strong metal-ligand coordination often directs the primary structure, weaker non-covalent forces are crucial for organizing these structures into higher-order assemblies.

Hydrogen Bonding: The nitrogen atoms of the bipyridine core are effective hydrogen bond acceptors. In the presence of suitable donor molecules, such as phenols or carboxylic acids, predictable hydrogen-bonding motifs can be formed, leading to the assembly of co-crystals and extended networks. google.com

π-π Stacking: The aromatic pyridine (B92270) rings are capable of engaging in π-π stacking interactions, which involve face-to-face arrangements of the rings driven by a combination of dispersion and electrostatic forces. mdpi.com The interplanar distances in these stacks are typically in the range of 3.4–3.5 Å. nih.gov The isopropyl groups, by influencing the relative orientation of adjacent bipyridine units, can modulate the strength and geometry of these interactions, thereby controlling the packing and electronic properties of the assembly.

Weak C-H···N and C-H···π Interactions: Crystal packing is often further stabilized by a network of weaker, cooperative interactions. These can include hydrogen bonds between the carbon-hydrogen groups of the isopropyl substituents and the nitrogen atoms or the π-system of the pyridine rings of neighboring molecules. ub.edu

The balance between these competing interactions—steric repulsion from the isopropyl groups and attraction from hydrogen bonding and π-π stacking—is a fundamental design principle. By carefully selecting complementary molecules and reaction conditions, it is possible to guide the self-assembly process towards specific, desired supramolecular architectures.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and functionality of the organic ligand are critical in determining the topology and properties of the resulting framework. While 4,4'-bipyridine (B149096) is a ubiquitous linear linker, the introduction of substituents like isopropyl groups on the related 2,2'-bipyridine (B1663995) scaffold can significantly alter the final structure.

The use of substituted bipyridyl derivatives as chelating ligands can influence the dimensionality and structure of the resulting coordination polymer. Research on Mn(II) MOFs using various dimethyl-2,2'-bipyridyl ligands has shown that the bulkiness of the chelating ligand can lead to a decrease in the framework's dimensionality and the connectivity of the secondary building units (SBUs). nih.gov For instance, bulkier ligands can favor the formation of lower-dimensional 1D or 2D networks over 3D frameworks. mdpi.comnih.gov

This principle suggests that this compound, with its considerable steric bulk, would act as a topology-directing agent in the synthesis of CPs and MOFs. The isopropyl groups would:

Influence Coordination Geometry: The steric demands of the isopropyl groups can restrict the coordination environment around the metal center, favoring specific geometries and preventing the formation of more compact, highly coordinated structures.

Control Network Topology: By limiting the number of connections a metal-ligand node can make, the ligand can direct the assembly towards specific network topologies, such as honeycomb-like structures instead of more common pillared square-grid frameworks. rsc.org This control over topology is crucial for tuning the pore size and shape of the material for applications in gas storage and separation. rsc.org

Functionalize Pore Surfaces: The aliphatic isopropyl groups would line the pores of the resulting MOF, creating a more hydrophobic environment. This can enhance the selective adsorption of nonpolar guest molecules.

While specific examples of MOFs constructed with this compound are not extensively documented, the principles derived from structurally similar substituted bipyridines provide a clear roadmap for its potential use in crystal engineering. The strategic use of such sterically hindered ligands is a key tool for accessing novel and functionally complex coordination networks. mdpi.comnih.govrsc.org

Applications in Organic Optoelectronic Devices

The electronic properties of the 2,2'-bipyridine core, combined with the solubility and processability imparted by the isopropyl groups, make this compound a promising component for various organic optoelectronic devices.

In DSSCs, ruthenium(II) bipyridyl complexes are among the most efficient and widely studied photosensitizers. mdpi.comnih.gov These dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor nanoparticle layer, typically TiO₂. The ligands surrounding the ruthenium center play a critical role in tuning the dye's optical and electrochemical properties.

Incorporating this compound as an ancillary (non-anchoring) ligand in these sensitizer complexes offers several advantages:

Enhanced Solubility: The aliphatic isopropyl groups significantly improve the solubility of the metal complex in the organic solvents used for device fabrication.

Prevention of Aggregation: The steric bulk of the isopropyl groups helps to prevent the dye molecules from aggregating on the TiO₂ surface. Dye aggregation is a common cause of performance loss as it can lead to inefficient electron injection and increased charge recombination.

Tuning of Redox Potentials: The electron-donating nature of the alkyl groups can subtly modify the redox potentials of the ruthenium center, which can be fine-tuned to optimize the energetics of electron injection and dye regeneration by the electrolyte.

The performance of a DSSC is characterized by several key parameters. The table below shows representative performance data for DSSCs using different types of sensitizer dyes, illustrating the range of efficiencies achievable. While specific data for a dye with this compound is not provided, the principles suggest its use would contribute to achieving higher performance, particularly in terms of stability and efficiency, by mitigating aggregation and improving processability.

Table 1: Comparison of performance parameters for Dye-Sensitized Solar Cells (DSSCs) employing various sensitizers. Data is illustrative of different dye classes. Voc: Open-circuit voltage, Jsc: Short-circuit current density. nih.govrsc.orgnih.gov

In OPVs, which typically utilize a bulk-heterojunction (BHJ) structure of blended donor and acceptor materials, charge transport and morphology are key to device performance. While not a primary photoactive component, molecules like this compound could be incorporated into materials for interfacial layers. The electron-accepting nature of the bipyridine unit makes it suitable for use in electron-selective or cathode interfacial layers, which facilitate electron extraction while blocking holes. The isopropyl groups would again offer the advantage of solution processability, a key requirement for low-cost, large-area OPV manufacturing.

In Organic Light-Emitting Diodes (OLEDs), balanced charge injection and transport are essential for high efficiency. Many light-emitting materials are better at transporting holes than electrons. Therefore, a dedicated Electron-Transport Layer (ETL) is often placed between the emissive layer and the cathode to improve electron injection and transport, ensuring that charge recombination occurs efficiently within the emissive zone. ossila.com

Nitrogen-containing heterocyclic compounds, including derivatives of 2,2'-bipyridine, are widely used as electron-transport materials (ETMs) due to their electron-deficient nature. nih.gov The incorporation of this compound into larger molecular structures designed as ETMs or as a host material in phosphorescent OLEDs (PhOLEDs) is a viable strategy. rsc.orgnih.gov

The key properties and advantages it would confer are: